N-(3,4-dimethoxybenzyl)valine
Description
N-(3,4-Dimethoxybenzyl)valine is a modified amino acid derivative characterized by a valine backbone substituted with a 3,4-dimethoxybenzyl group. The compound is frequently utilized in synthetic organic chemistry as an intermediate for complex molecules, particularly in pharmaceutical and fine chemical research. Its classification under amines (27.70%) and Tetrazol-5-amine derivatives (25.44%) highlights its relevance in nitrogen-containing compound libraries, as noted in extraction studies using varied solvents like benzene, where amines and esters dominate .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.325 |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H21NO4/c1-9(2)13(14(16)17)15-8-10-5-6-11(18-3)12(7-10)19-4/h5-7,9,13,15H,8H2,1-4H3,(H,16,17) |
InChI Key |
YUFPHSAUIWJISZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Structural Comparisons
A detailed comparison of N-(3,4-dimethoxybenzyl)valine with analogous compounds reveals key differences in reactivity, solubility, and biological activity:
- Methoxy vs. Hydroxy Groups : The methoxy groups in this compound enhance lipophilicity compared to caffeic acid’s dihydroxy groups, which confer higher aqueous solubility and radical-scavenging activity .
- Amine Reactivity : Unlike 4-nitrobenzylamine (a nitro-substituted analog), this compound’s amine group is less electrophilic due to electron-donating methoxy substituents, reducing its reactivity in nucleophilic substitutions .
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